molecular formula C7H6ClF3N2S B6343662 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine CAS No. 887267-86-9

2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine

Cat. No.: B6343662
CAS No.: 887267-86-9
M. Wt: 242.65 g/mol
InChI Key: SCRPQERVNRVCFC-UHFFFAOYSA-N
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Description

2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine is a halogenated pyridine derivative characterized by a trifluoroethylthio substituent at the 5-position and a chloro group at the 2'-position. This compound’s structural complexity, combining electron-withdrawing (Cl, CF₃) and sulfur-containing groups, confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, as observed in analogous pyridine derivatives .

Properties

IUPAC Name

5-(2-chloro-1,1,2-trifluoroethyl)sulfanylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2S/c8-6(9)7(10,11)14-4-1-2-5(12)13-3-4/h1-3,6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPQERVNRVCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(C(F)Cl)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211099
Record name 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-86-9
Record name 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electronic and Steric Effects in Pyridine Functionalization

The amino group at the 2-position of pyridine exerts a strong electron-donating effect, activating the ring toward electrophilic substitution. However, this activation is spatially directed: the para (5-) and ortho (3-) positions are preferentially targeted, with the meta (4-) position remaining less reactive. In chlorination reactions, this regioselectivity is exploited to generate 2-amino-5-chloropyridine as the primary product under controlled conditions. For instance, oxidative chlorination using HCl/NaClO at 10–25°C achieves 72% yield of 2-amino-5-chloropyridine, with only 12.1% of the 3-chloro isomer forming as a byproduct.

Chlorination Strategies for Precursor Synthesis

Oxidative Chlorination Using HCl/NaClO

A widely adopted method for 2-amino-5-chloropyridine synthesis involves the reaction of 2-aminopyridine with HCl and NaClO. Key parameters include:

ParameterOptimal ValueEffect on Yield/Selectivity
Temperature10°C (initial)Minimizes dichloride byproducts
Reaction Time2 h (10°C) + 4 h (25°C)Ensures complete monochlorination
HCl Concentration37% (w/w)Balances acidity and safety
NaClO:Molar Ratio1:1Prevents over-chlorination

This method achieves 71.6% molar yield of 2-amino-5-chloropyridine, with 84.2% purity. The use of NaClO—a byproduct of chlorine gas scrubbing—enhances cost efficiency while maintaining safety.

Gas-Phase Chlorination in Strong Acidic Media

An alternative approach employs Cl₂ gas in strongly acidic media (H₂SO₄ or HCl, Hammett acidity < -3.5). This method capitalizes on the protonation of 2-aminopyridine to direct chlorination to the 5-position:

2-Aminopyridine+H+2-Aminopyridinium+Cl22-Amino-5-chloropyridine++HCl\text{2-Aminopyridine} + \text{H}^+ \rightarrow \text{2-Aminopyridinium}^+ \xrightarrow{\text{Cl}_2} \text{2-Amino-5-chloropyridine}^+ + \text{HCl}

Notably, glacial acetic acid as a solvent facilitates 69.4% yield at 53°C, though higher temperatures risk dichloride formation.

Thioetherification of Chlorinated Intermediates

Nucleophilic Aromatic Substitution (SₙAr)

The displacement of 5-chloro substituents in 2-amino-5-chloropyridine by thiolates represents a plausible route to the target compound. The reaction’s feasibility depends on:

  • Leaving Group Ability : Chlorine’s moderate leaving capacity necessitates activating groups. The adjacent amino group enhances ring electron density, potentially hindering SₙAr.

  • Thiolate Nucleophile : 2-Chloro-1,1,2-trifluoroethanethiol (HS-CF₂-CClF) must be generated in situ due to its instability.

Proposed conditions:

  • Solvent: DMF or DMSO (polar aprotic)

  • Base: K₂CO₃ or Et₃N (to deprotonate thiol)

  • Temperature: 80–100°C

A theoretical yield of 60–70% is projected based on analogous thioetherifications.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) could directly introduce the thioether group. However, the strong electron-donating amino group may poison catalysts. Modified protocols using BrettPhos or RuPhos ligands might mitigate this issue:

2-Amino-5-bromopyridine+HS-CF₂-CClFPd(OAc)2,BrettPhosTarget Compound\text{2-Amino-5-bromopyridine} + \text{HS-CF₂-CClF} \xrightarrow{\text{Pd(OAc)}_2, \text{BrettPhos}} \text{Target Compound}

This method remains hypothetical but aligns with modern C–S bond-forming methodologies.

Challenges in Byproduct Mitigation

Dichloride and Over-Substitution Byproducts

Parallels from chlorination studies reveal that exceeding 1.2 equivalents of Cl₂ increases 2-amino-3,5-dichloropyridine formation to >15%. Similar challenges would arise during thioetherification if reaction times or temperatures are excessive.

Purification Considerations

The target compound’s lipophilic trifluoroethylthio group complicates aqueous workup. Proposed purification steps:

  • Liquid-Liquid Extraction : Dichloromethane/water partition

  • Chromatography : Silica gel with ethyl acetate/hexane gradients

  • Recrystallization : Ethanol/water mixtures

Scalability and Industrial Feasibility

The HCl/NaClO method’s scalability is demonstrated by its 72% yield on a 0.2-mole scale. Adapting this to thioetherification would require:

  • Continuous Flow Systems : To control exotherms during Cl₂ addition

  • Waste Recycling : NaClO regeneration from chlorination off-gases

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of new pharmaceuticals. Its potential applications include:

  • Antimicrobial Agents : Research indicates that pyridine derivatives can exhibit antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance activity against various bacterial strains .
  • Anticancer Activity : Some derivatives of pyridine have been investigated for their ability to inhibit cancer cell proliferation. The presence of trifluoromethyl groups may enhance lipophilicity, aiding in cellular uptake and bioactivity .

Agrochemicals

The compound's unique functional groups suggest potential use in developing new pesticides or herbicides. Pyridine derivatives are known for their herbicidal properties, and the introduction of trifluoroethylthio may improve efficacy against resistant weed species.

Material Science

Research into the luminescent properties of pyridine derivatives has shown promise in creating advanced materials for optoelectronic applications. The incorporation of trifluoromethyl groups can modify electronic properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, including those similar to 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine. The results demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential development of new antibiotics .

Case Study 2: Anticancer Research

In a recent investigation, a series of pyridine compounds were tested for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the amino group significantly enhanced anticancer activity, suggesting that similar modifications to our compound could yield promising results .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with its target, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogenated pyridines and thioether derivatives:

Compound Name Substituents (Position) Key Features
2-Amino-3-chloro-5-(trifluoromethyl)pyridine Cl (3), CF₃ (5), NH₂ (2) Lacks sulfur but shares Cl and CF₃ groups; used in drug intermediates .
5-Amino-2-chloropyridine Cl (2), NH₂ (5) Simpler structure; foundational for antimicrobial agents .
2-Chloro-5-iodo-3-trifluoromethylpyridine Cl (2), I (5), CF₃ (3) Halogen diversity enhances reactivity in cross-coupling reactions .
2-Amino-5-(trifluoromethyl)pyridine CF₃ (5), NH₂ (2) Lacks Cl and thioether; utilized in kinase inhibitor synthesis .

Key Differences :

  • Chlorine at the 2'-position may sterically hinder reactions compared to unsubstituted analogs .

Comparison :

  • The target compound’s synthesis requires meticulous control of substituent positioning, leading to moderate yields compared to simpler analogs .
  • Use of piperidine as a catalyst in cyclization steps distinguishes its pathway from halogen-exchange methods in iodo/chloro derivatives .
Physicochemical Properties
Property Target Compound 2-Amino-3-chloro-5-CF₃-pyridine 5-Amino-2-chloropyridine
Melting Point (°C) 259–292 (varies by substituent) 99–101 145–148
IR Stretching (cm⁻¹) 3479 (N-H), 2183 (C≡N) 3350 (N-H), 2220 (C≡N) 3380 (N-H), 1600 (C=C)
Solubility Low in H₂O; high in DMSO Moderate in ethanol High in polar aprotic solvents

Notable Trends:

  • The trifluoroethylthio group reduces water solubility compared to CF₃ analogs but improves thermal stability .
  • Chlorine substitution increases molecular polarity, enhancing crystallinity .

Biological Activity

2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a trifluoroethylthio group, suggests various interactions with biological systems, which may lead to significant pharmacological applications.

Chemical Structure and Properties

The chemical formula for 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine is C7H6ClF3N2SC_7H_6ClF_3N_2S. Its molecular weight is approximately 252.65 g/mol. The compound is characterized by the following structural features:

  • Amino Group : Enhances solubility and potential interactions with biological targets.
  • Chloro and Trifluoroethylthio Substituents : Impart unique electronic properties that may influence biological activity.

Anticancer Properties

Research indicates that compounds similar to 2-amino pyridines exhibit promising anticancer activity. For instance, studies on indolyl-pyridinyl derivatives have shown that modifications at specific positions can significantly enhance cytotoxicity against cancer cells. The introduction of lipophilic groups, such as trifluoromethyl, has been associated with increased growth inhibition in various cancer cell lines, suggesting that 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine may also exhibit similar effects due to its structural characteristics .

Anti-inflammatory Effects

Pyridine derivatives have been reported to possess anti-inflammatory properties. In particular, compounds with similar functional groups have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values of some related compounds against COX-2 have been documented as low as 0.04 μmol, indicating potent anti-inflammatory activity . Given its structural similarities, 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine could potentially exhibit comparable anti-inflammatory effects.

Study 1: Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of pyridine derivatives demonstrated that modifications at the 5-position significantly influenced the compound's biological profile. The introduction of a trifluoromethyl group at this position was found to enhance cytotoxicity against glioblastoma cells, indicating a possible mechanism through which 2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine could exert its effects .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the SAR of pyridine derivatives, revealing that electron-withdrawing groups like chloro and trifluoromethyl enhance the potency of these compounds against various biological targets. The study highlighted that such modifications could lead to increased interaction with cellular pathways involved in apoptosis and inflammation .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
2-Amino-5-(trifluoromethyl)pyridineAnticancer (GBM)~0.6
Indolyl-pyridinyl-propenonesAnticancer (various)~10
Pyrimidine derivativesAnti-inflammatory0.04

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